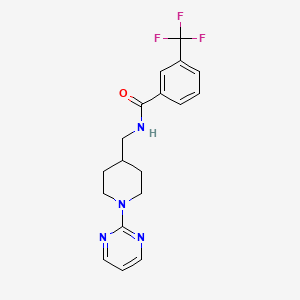
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H19F3N4O and its molecular weight is 364.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide, often referred to in literature as a compound with potential therapeutic applications, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H19F3N4 |
| Molecular Weight | 348.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | [not available in sources] |
This compound is believed to interact with specific receptors and enzymes within biological systems. The presence of the pyrimidine and piperidine moieties suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as a ligand for various receptors, modulating their activity through competitive inhibition or allosteric modulation.
- Cytokine Modulation : Preliminary studies indicate that similar compounds can influence cytokine production, potentially impacting inflammatory responses .
- Neurotransmitter Interaction : Given its structural components, it may affect neurotransmitter levels or receptor sensitivity, which could have implications for mood disorders or neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in specific tumor cells through mechanisms involving the NF-kB signaling pathway.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.4 | Induction of apoptosis via NF-kB pathway |
| MCF7 (Breast) | 8.2 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 6.7 | Inhibition of cell proliferation |
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound. Notably, studies have indicated:
- Anti-inflammatory Effects : In mouse models of inflammation, treatment with the compound resulted in reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
- Neuroprotective Properties : Research indicates potential neuroprotective effects in models of neurodegeneration, suggesting benefits in conditions like Alzheimer’s disease .
Case Studies
Case Study 1: Cancer Therapeutics
A study published in Journal of Medicinal Chemistry explored the efficacy of this compound against breast cancer cells. Results indicated that it not only inhibited cell growth but also enhanced the effects of standard chemotherapeutic agents when administered in combination therapies.
Case Study 2: Neurodegenerative Disease
In a preclinical trial aimed at Alzheimer's disease, administration of this compound showed significant cognitive improvement in treated mice compared to controls, alongside a reduction in amyloid-beta plaque accumulation .
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O/c19-18(20,21)15-4-1-3-14(11-15)16(26)24-12-13-5-9-25(10-6-13)17-22-7-2-8-23-17/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLETVEGSQUTCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














